molecular formula C8H9BN2O2 B1425069 (1-Methyl-1H-benzimidazol-5-yl)boronic acid CAS No. 1107627-21-3

(1-Methyl-1H-benzimidazol-5-yl)boronic acid

Cat. No.: B1425069
CAS No.: 1107627-21-3
M. Wt: 175.98 g/mol
InChI Key: ULAHHADVEXVVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Methyl-1H-benzimidazol-5-yl)boronic acid” is a chemical compound with the empirical formula C8H9BN2O2 and a molecular weight of 175.98 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cn1cnc2cc (ccc12)B (O)O . This indicates that the molecule consists of a benzimidazole ring with a methyl group attached to one nitrogen atom and a boronic acid group attached to the 5-position of the ring .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Unfortunately, specific physical properties such as boiling point, melting point, and density are not available .

Scientific Research Applications

Synthesis and Structural Properties

  • (1-Methyl-1H-benzimidazol-5-yl)boronic acid derivatives have been synthesized and analyzed, revealing unique physical and chemical properties. N-Methyl and N-n-butyl-2-(2-boronophenyl)benzimidazoles, accessed from mono-N-alkyl-ortho-phenylenediamines, demonstrate intriguing properties as indicated by 11B NMR and X-ray crystallography (Blatch et al., 2006).

Coordination Compounds

  • The compound has been used to derive boron heterocycles with 2-(1H-benzimidazol-2-yl)-phenylamine and related ligands, resulting in boron compounds with four fused rings and strong coordination by a nitrogen atom from the imidazole or triazole rings, showcasing zwitterionic structures with significant coordination chemistry potential (Esparza-Ruiz et al., 2009).

DNA Topoisomerase Inhibition

  • Benzimidazole derivatives, including those related to this compound, have been studied for their inhibitory effects on mammalian type I DNA topoisomerases, indicating potential applications in the study and treatment of certain cancers (Alpan et al., 2007).

Corrosion Inhibition

  • Benzimidazole derivatives have been synthesized and investigated as inhibitors for mild steel corrosion in acidic solutions, demonstrating that these compounds can significantly improve corrosion resistance, a valuable property in industrial applications (Yadav et al., 2013).

Selective Chemosensor for Fluoride Detection

  • Benzimidazole substituted boron-dipyrromethene compounds, closely related to this compound, show remarkable selectivity and specificity toward fluoride ions over other anions, indicating potential applications in environmental monitoring and public health (Madhu & Ravikanth, 2014).

Anticancer Evaluation

  • Certain benzimidazole derivatives have been synthesized and evaluated for their anticancer properties, providing insights into the potential therapeutic applications of these compounds in cancer treatment (Salahuddin et al., 2014).

Boron-Neutron-Capture Therapy (BNCT) and Positron-Emission Tomography (PET)

  • Carbaboranyl compounds derived from this compound have been synthesized and labeled with selenium or positron-emitting radionuclide 73Se, indicating potential applications in cancer treatment through BNCT and in vivo compound-distribution measurements via PET (Santos et al., 2000).

Vibrational Spectroscopy and Molecular Docking Studies

  • Studies on benzimidazole derivatives, including those related to this compound, provide valuable insights into their chemical structure and potential interactions with biological targets, paving the way for their use in drug design and discovery (Khanum et al., 2022).

Safety and Hazards

“(1-Methyl-1H-benzimidazol-5-yl)boronic acid” is classified as a combustible solid . It can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11/h2-5,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAHHADVEXVVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=N2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681013
Record name (1-Methyl-1H-benzimidazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107627-21-3
Record name B-(1-Methyl-1H-benzimidazol-5-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1107627-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methyl-1H-benzimidazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methyl-1H-benzimidazol-5-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(1-Methyl-1H-benzimidazol-5-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(1-Methyl-1H-benzimidazol-5-yl)boronic acid
Reactant of Route 4
(1-Methyl-1H-benzimidazol-5-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(1-Methyl-1H-benzimidazol-5-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(1-Methyl-1H-benzimidazol-5-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.